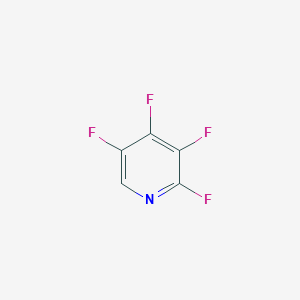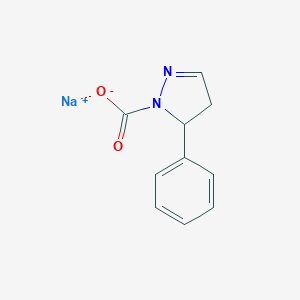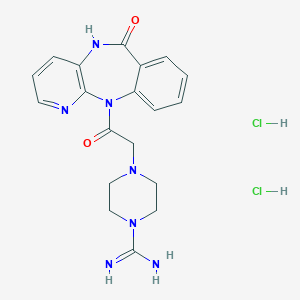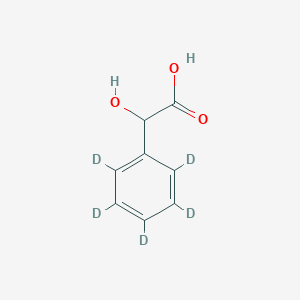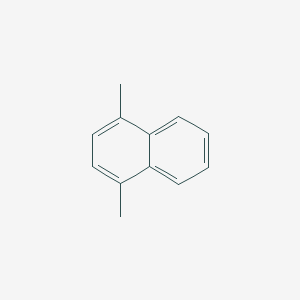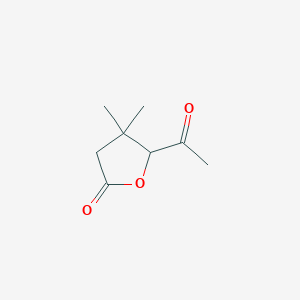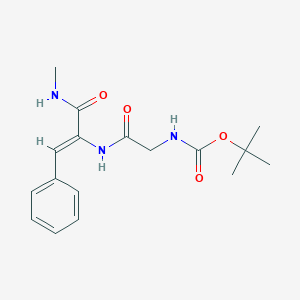
Boc-gdpn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-gdpn, also known as tert-butyloxycarbonyl-guanosine-5'-diphosphate, is a chemical compound that has gained significant attention in the field of biochemistry and molecular biology. It is a modified form of guanosine-5'-diphosphate (GDP) that has been used as a tool to study various biological processes. Boc-gdpn is a versatile molecule that can be used in different research applications due to its unique properties.
Wirkmechanismus
Boc-gdpn acts as a competitive inhibitor of GDP binding to GTPases. It binds to the nucleotide-binding site of GTPases and prevents the binding of GDP, thereby inhibiting the GTPase activity. Boc-gdpn can also be used as a substrate for GTPase activity assays, where the hydrolysis of Boc-gdpn to Boc-guanosine-5'-monophosphate (Boc-GMP) is measured.
Biochemische Und Physiologische Effekte
Boc-gdpn has been shown to have various biochemical and physiological effects. It can inhibit the activity of GTPases, which are involved in various cellular processes, including cell proliferation, differentiation, and migration. Boc-gdpn has been used to study the role of GTPases in cancer metastasis and neurodegenerative diseases. It has also been shown to affect the activity of ion channels and transporters in cells.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-gdpn has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized and purified. It can be used in various research applications, including the study of GTPases and their effector proteins. However, Boc-gdpn has some limitations, such as its high cost and the need for specialized equipment and expertise for its synthesis and use.
Zukünftige Richtungen
There are several future directions for the use of Boc-gdpn in scientific research. One direction is the development of new biosensors for detecting GTPases in cells. Another direction is the study of the role of GTPases in the regulation of ion channels and transporters. Boc-gdpn can also be used in the study of the interaction between GTPases and their downstream effectors. Further research is needed to explore the potential of Boc-gdpn in these and other research areas.
Conclusion:
In conclusion, Boc-gdpn is a valuable tool for studying various biological processes. Its unique properties make it a versatile molecule that can be used in different research applications. Boc-gdpn has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential of Boc-gdpn in scientific research and to develop new applications for this compound.
Synthesemethoden
The synthesis of Boc-gdpn involves the modification of GDP by adding a Boc-gdpnycarbonyl (Boc) group to the guanosine base. The Boc group is added to protect the guanosine base from unwanted reactions during the synthesis process. The synthesis of Boc-gdpn can be achieved by using various chemical reactions, including the reaction of GDP with Boc-protected guanosine, followed by deprotection of the Boc group using a suitable reagent.
Wissenschaftliche Forschungsanwendungen
Boc-gdpn has been widely used in scientific research to study various biological processes. It is a valuable tool for investigating the mechanism of action of GTPase-activating proteins (GAPs) and guanine nucleotide exchange factors (GEFs). Boc-gdpn can be used to measure the intrinsic and stimulated GTP hydrolysis rates of small GTPases, such as Ras, Rho, and Rab. It can also be used to study the interaction between GTPases and their effector proteins. Boc-gdpn has been used in the development of biosensors for detecting GTPases in cells.
Eigenschaften
CAS-Nummer |
124194-25-8 |
|---|---|
Produktname |
Boc-gdpn |
Molekularformel |
C17H23N3O4 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
tert-butyl N-[2-[[(Z)-3-(methylamino)-3-oxo-1-phenylprop-1-en-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H23N3O4/c1-17(2,3)24-16(23)19-11-14(21)20-13(15(22)18-4)10-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3,(H,18,22)(H,19,23)(H,20,21)/b13-10- |
InChI-Schlüssel |
SEHNBYQLWFROMG-RAXLEYEMSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NC |
SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(=CC1=CC=CC=C1)C(=O)NC |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(=CC1=CC=CC=C1)C(=O)NC |
Synonyme |
Boc-GDPN Boc-Gly-dehydro-Phe-NHCH3 tert-butyloxycarbonyl-glycyl-dehydrophenylalaninamide-N-methyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



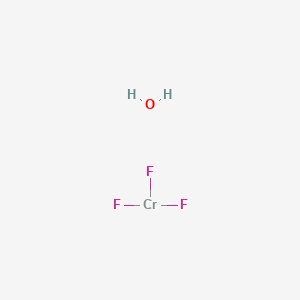
![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B47043.png)
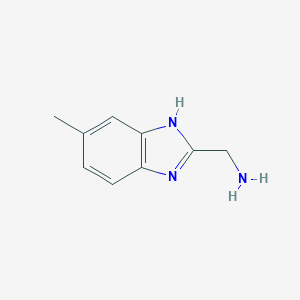
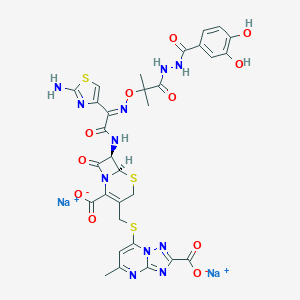
![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)
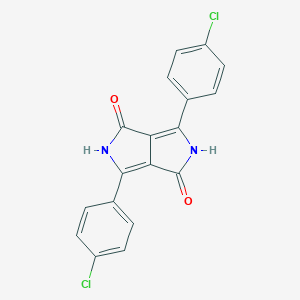
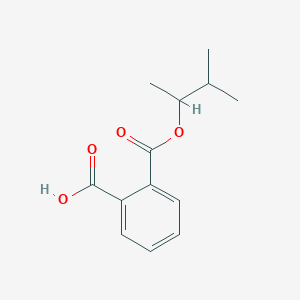
![(3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol](/img/structure/B47056.png)
